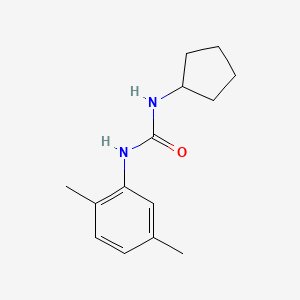

1-Cyclopentyl-3-(2,5-dimethylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-(2,5-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-7-8-11(2)13(9-10)16-14(17)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEHRDSKXJVJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization

Solid-State Structural Investigations via X-ray Crystallography

Polymorphism and Solid-State Structural Variations

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the study of pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific polymorphic studies on 1-Cyclopentyl-3-(2,5-dimethylphenyl)urea are not documented, the phenomenon is prevalent among urea (B33335) derivatives.

For instance, studies on co-crystals of urea with other molecules, such as barbituric acid, have revealed the existence of different polymorphic forms. colab.ws These polymorphs arise from variations in the hydrogen-bonding networks and molecular packing, which are influenced by the different mesomeric forms the molecules can adopt within the crystal lattice. colab.ws The interplay of hydrogen bond donors (the N-H groups of the urea) and acceptors (the carbonyl oxygen) is a primary driver of supramolecular assembly in these systems.

In the case of this compound, the presence of both a bulky cyclopentyl group and a substituted aromatic ring would significantly influence the possible packing arrangements, making the exploration of its polymorphic landscape a subject of considerable interest. The potential for different intermolecular interactions, such as N-H···O hydrogen bonds and π-π stacking of the phenyl rings, could lead to various stable or metastable crystalline forms.

Table 1: General Crystallographic Data for a Hypothetical Polymorph of a Urea Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Note: This table is illustrative and does not represent experimental data for this compound.

Charge Density Analysis and Quantum Crystallography

Charge density analysis provides a detailed picture of the electron distribution within a molecule, offering insights into chemical bonding, intermolecular interactions, and reactivity. Quantum crystallography, which combines experimental X-ray diffraction data with quantum mechanical calculations, allows for an even more precise determination of the charge density. aminer.cnnih.gov

Studies on urea itself have served as a model for the application of these techniques. nih.govresearchgate.net High-resolution synchrotron diffraction data have enabled the refinement of multipole models that describe the aspherical nature of atomic charge densities, revealing the subtle effects of chemical bonding. nih.govresearchgate.net For instance, the topological analysis of the electron density in urea highlights the polarization of the C=O bond and the nature of the C-N bonds. nih.gov

For this compound, a charge density study would be expected to reveal:

The delocalization of electron density across the urea moiety.

The influence of the electron-donating methyl groups on the charge distribution of the phenyl ring.

The nature of the N-H···O hydrogen bonds in the solid state, quantified by the electron density at the bond critical points.

The electrostatic potential of the molecule, which is crucial for understanding its interactions with biological targets.

The application of quantum crystallography could further enhance this understanding by providing a theoretical model of the charge density that is validated against experimental data, offering a powerful tool for interpreting the electronic structure of this complex molecule. aminer.cnnih.gov

Conformational Analysis and Stereochemical Considerations in Urea Derivatives

Research on N-alkyl-N'-aryl ureas has shown that these molecules can adopt several low-energy conformations. nih.govresearchgate.netresearchgate.net The primary conformations are typically defined by the orientation of the substituents relative to the carbonyl group, often described as cis or trans. A systematic study on N-aryl (phenyl and pyridyl)-N'-cyclopentyl ureas revealed that both trans-trans and cis-trans conformations can be energetically accessible. nih.gov

In the trans-trans conformation, both the cyclopentyl and the dimethylphenyl groups are positioned trans to the urea carbonyl oxygen. The cis-trans conformation, conversely, has one substituent cis and the other trans. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. nih.gov For example, the formation of an internal hydrogen bond between the N'-H and the urea carbonyl can significantly stabilize the cis-trans conformation. nih.gov

The substitution pattern on the aryl ring and any N-methylation can further influence these conformational preferences. nih.gov In this compound, the two methyl groups on the phenyl ring will create steric hindrance that likely disfavors conformations where the phenyl ring is coplanar with the urea group, leading to a twisted arrangement.

Table 2: Calculated Relative Energies of Conformers for a Model N-Cyclopentyl-N'-phenyl Urea

| Conformer | Relative Free Energy (kcal/mol) | Key Feature |

| trans-trans | 0.0 | Extended conformation |

| cis-trans | ~0.0 - 0.5 | Potentially stabilized by intramolecular H-bond |

| cis-cis | > 2.0 | Sterically disfavored |

Note: This data is based on computational studies of related compounds and serves as an illustrative example. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the molecular-level properties of compounds. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry and Properties

The general synthesis of N-substituted ureas often involves the reaction of an amine with an isocyanate. wikipedia.org Theoretical methods can model this process to understand the reaction mechanism and energetics.

Molecular Geometry Optimization and Vibrational Frequency Analysis

A primary step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. For 1-Cyclopentyl-3-(2,5-dimethylphenyl)urea, this would involve determining the relative orientations of the cyclopentyl and dimethylphenyl rings with respect to the central urea (B33335) moiety. Studies on similar N-alkyl-N'-aryl ureas reveal that the planarity of the urea group and the potential for intramolecular hydrogen bonds are key structural features. researchgate.netnih.gov

Following optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. For phenylurea, characteristic vibrational modes include N-H stretching, C=O stretching, and C-N stretching, which are sensitive to the molecular environment and substitution patterns. orientjchem.org

Table 1: Typical Calculated Vibrational Frequencies for a Phenylurea Moiety (Note: This is a representative table based on general phenylurea studies and not specific to this compound. Actual values would require specific calculation.)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) (DFT) |

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch | 1640 - 1690 |

| C-N-H Bending | 1500 - 1550 |

| Aromatic C-C Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| N-H Wagging | 500 - 650 |

Electronic Properties: HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP)

The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests a more reactive molecule. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. tandfonline.com It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For a urea derivative, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, while the N-H protons would exhibit positive potential, highlighting their role as hydrogen bond donors. nih.gov

Table 2: Representative Quantum Chemical Descriptors for a Phenylurea Derivative (Note: These values are illustrative, based on studies of similar compounds, and are not specific calculated data for this compound.)

| Parameter | Description | Typical Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 6.0 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 5.0 Debye |

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters beyond vibrational frequencies. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). orientjchem.org These calculated shifts, when compared to experimental NMR data, provide a powerful method for structure confirmation and assignment of resonances. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. The close agreement between calculated and experimental spectra for related molecules demonstrates the predictive power of these computational techniques. orientjchem.org

Reaction Pathway Elucidation and Transition State Characterization for Urea Formation

The synthesis of unsymmetrical ureas like this compound typically proceeds via the reaction of an isocyanate (e.g., 2,5-dimethylphenyl isocyanate) with an amine (cyclopentylamine). wikipedia.org Computational chemistry can elucidate the detailed mechanism of this reaction. By mapping the potential energy surface, researchers can identify the reactants, products, any intermediates, and, crucially, the transition state structures. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics. This type of analysis helps in understanding the factors that control the reaction's feasibility and rate.

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule over time, including its interactions with its environment (e.g., solvent or a biological macromolecule). An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a series of small time steps.

For this compound, MD simulations could be employed to study its conformational flexibility in different solvents. researchgate.netnih.gov For example, a study of N-aryl-N'-cyclopentyl ureas used metadynamics, an enhanced sampling MD technique, to explore their conformational free-energy landscapes. nih.gov Such simulations could reveal the most populated conformations in solution and the energy barriers between them. If the compound has a biological target, such as an enzyme in a weed, MD simulations are invaluable for studying the binding process, the stability of the protein-ligand complex, and the specific interactions (like hydrogen bonds) that stabilize the binding pose. nih.gov

Advanced Structure-Property Relationship (SPR) Modeling

To quantitatively describe the interaction potential of this compound, a range of computational descriptors can be calculated. These descriptors are essential for building QSAR/QSPR models and for understanding the forces that govern molecular recognition.

Table 2: Key Computational Descriptors and Their Relevance

| Descriptor Class | Specific Examples | Relevance for this compound |

| Electronic Descriptors | Partial atomic charges, dipole moment, electrostatic potential maps, HOMO/LUMO energies | Describe the molecule's polarity, ability to engage in electrostatic interactions, and chemical reactivity. The urea group will have a significant local dipole. |

| Steric/Topological Descriptors | Molecular volume, surface area, shape indices (e.g., Kappa indices), connectivity indices | Quantify the size and shape of the molecule. The bulky cyclopentyl and dimethylphenyl groups will be major contributors to these descriptors. |

| Thermodynamic Descriptors | Solvation energy, heat of formation | Provide information on the molecule's stability and its interactions with solvents. |

| Hydrogen Bonding Descriptors | Number of H-bond donors (2) and acceptors (1) | Crucial for predicting interactions with biological targets and for understanding aggregation and crystal packing. |

| Hydrophobicity Descriptors | LogP (octanol-water partition coefficient) | Measures the overall hydrophobicity, which is influenced by the large nonpolar substituents and is critical for membrane permeability and binding to hydrophobic pockets. |

These descriptors can be calculated using various computational chemistry software packages and form the basis for more advanced modeling.

QSAR and QSPR studies are powerful tools for correlating the structural features of molecules with their activities or properties. psu.edunih.gov For a series of related urea compounds, these methods could be used to predict theoretical properties based on their chemical structure.

Several QSAR studies have been performed on diaryl urea derivatives, which share the core urea scaffold. nih.goveurekaselect.comnih.gov These studies often employ statistical methods like Multiple Linear Regression (MLR) and machine learning techniques such as Partial Least Squares-Least Squares Support Vector Machine (PLS-LS-SVM). nih.govnih.gov The goal is to build a mathematical model:

Property/Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

For a hypothetical QSPR study on urea derivatives including this compound, descriptors related to size, aromaticity, degree of branching, and polarizability would likely be important. nih.govnih.gov Such models could predict theoretical properties like binding affinity to a hypothetical receptor or solubility, guiding the design of new molecules with desired characteristics without the need for synthesis and testing of every compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.govnih.gov Phenylurea derivatives have been studied as inhibitors of various enzymes, such as protein kinases and Penicillin-Binding Protein 4 (PBP4). nih.gov Docking studies of these systems reveal common interaction patterns that are likely relevant for this compound as well.

A typical binding mode for a phenylurea derivative involves the urea moiety acting as a hydrogen-bonding hub. The two N-H groups can form hydrogen bonds with backbone carbonyls or side-chain acceptors (e.g., Asp, Glu) in the active site. The carbonyl oxygen can accept a hydrogen bond from a backbone N-H or a side-chain donor (e.g., Ser, Thr, Lys). nih.gov

The hydrophobic substituents (cyclopentyl and dimethylphenyl groups) would likely occupy hydrophobic pockets within the binding site, forming van der Waals and hydrophobic interactions with nonpolar residues like Val, Leu, Ile, and Phe. The specific orientation would be guided by the shape and chemical nature of the active site. For example, in silico studies on N,N'-disubstituted ureas as antiplatelet agents suggested that these compounds could bind to key residues in the active site of COX-1. nih.gov Similarly, modeling of phenyl-urea derivatives targeting PBP4 has been used to guide the synthesis of more potent inhibitors. nih.gov

A hypothetical docking of this compound into a kinase active site might show the dimethylphenyl ring positioned in a hydrophobic region while the cyclopentyl group occupies another pocket, with the central urea core anchoring the molecule through specific hydrogen bonds.

Mechanistic Investigations of Chemical Transformations and Interactions

Elucidation of Reaction Mechanisms for 1-Cyclopentyl-3-(2,5-dimethylphenyl)urea Synthesis

The synthesis of this compound typically proceeds through the nucleophilic addition of an amine to an isocyanate. jkchemical.com This well-established method is versatile for creating unsymmetrical ureas. In the case of the title compound, the reaction would involve the addition of 2,5-dimethylaniline (B45416) to cyclopentyl isocyanate.

The reaction mechanism initiates with the lone pair of electrons on the nitrogen atom of the 2,5-dimethylaniline attacking the electrophilic carbonyl carbon of the cyclopentyl isocyanate. This results in the formation of a zwitterionic intermediate. Subsequently, a proton transfer from the nitrogen of the aniline (B41778) moiety to the nitrogen of the isocyanate moiety occurs, leading to the final urea (B33335) product. The reaction is generally efficient and proceeds under mild conditions. jkchemical.comnih.gov

Alternative synthetic routes to urea derivatives include the reaction of amines with phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). Another approach involves the catalytic carbonylation of amines using carbon monoxide. nih.gov A one-pot synthesis of 1,3-disubstituted ureas has also been described from the reaction of (3,5-dimethyladamantan-1-yl)acetic acid with diphenylphosphoryl azide (B81097) and triethylamine, followed by reaction with various amines. nih.gov

A two-step synthesis method has been successfully employed for a similar compound, 1-Cyclopentyl-3-(3-hydroxyphenyl)urea, involving nucleophilic and electrophilic substitution. tandfonline.com

Kinetic and Thermodynamic Aspects of Reactivity of Urea Derivatives

The formation of ureas from isocyanates and amines is generally a rapid process. Kinetic studies on the reaction of phenyl isocyanate with various amines have shown that the reactions of primary aliphatic amines with aromatic isocyanates are extremely fast, with reaction half-lives in the order of milliseconds. umn.edu The reaction of 3,5-diethyl toluene (B28343) diamine with phenyl isocyanate has been noted to be complex due to the unequal reactivity of the two amine groups. umn.edu

Table 1: Thermodynamic Data for Selected Urea Derivatives

| Compound | Enthalpy of Fusion (ΔfusH) | Enthalpy of Sublimation (ΔsubH) | Reference |

| Urea | 25.48 ± 0.08 kJ/mol | 89.7 ± 1.0 kJ/mol | chemeo.com |

| N,N'-Dimethylurea | 18.7 ± 0.2 kJ/mol | 83.4 ± 1.0 kJ/mol | nist.gov |

| N,N-Diethylurea | 21.3 ± 0.4 kJ/mol | 76.5 ± 1.2 kJ/mol | chemeo.com |

Hydrolysis and Degradation Pathways under Various Chemical Conditions

Urea derivatives can undergo hydrolysis under acidic, basic, or neutral conditions, although they are generally considered stable compounds. The rate of hydrolysis is influenced by pH and temperature. nih.gov The hydrolysis of ureas typically leads to the formation of the corresponding amines and carbamic acid, which further decomposes to carbon dioxide and ammonia. scielo.org.mxresearchgate.net

The hydrolysis of N-aryliminotriphenylphosphoranes, which are structurally related to ureas, has been shown to be pH-dependent. At low pH, the reaction is proposed to proceed via protonation of the imino nitrogen followed by the addition of water. At high pH, direct addition of hydroxide (B78521) ion to the phosphorus atom is suggested. researchgate.net

Thermal decomposition of alkyl- and aryl-ureas has been studied using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). diva-portal.orgnih.govbohrium.comresearchgate.netlew.romdpi.com The primary decomposition pathway for many urea derivatives involves a four-center pericyclic reaction, yielding an isocyanate and an amine. nih.gov For example, the thermal decomposition of monoethylurea and 1,3-diethylurea (B146665) leads to the formation of the corresponding isocyanate and amine. diva-portal.orgbohrium.com The thermal stability and decomposition products are influenced by the nature of the substituents on the urea nitrogen atoms. nih.govmdpi.com

Table 2: Thermal Decomposition Onset Temperatures for Selected Urea Derivatives

| Compound | Decomposition Onset Temperature (°C) | Atmosphere | Reference |

| Urea | 120-220 | Air/Inert | researchgate.netlew.ro |

| Monoethylurea | ~190 | Argon | diva-portal.orgbohrium.com |

| 1,3-Diphenylurea | ~240 | Argon | diva-portal.orgbohrium.com |

Chemical Interactions with Small Molecules and Model Systems

Role as a Hydrogen Bond Donor/Acceptor in Chemical Systems

The urea functionality is an excellent hydrogen bond donor and acceptor, a property that governs its interactions in chemical and biological systems. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. These interactions are crucial in the formation of supramolecular structures and in molecular recognition. researchgate.netscielo.org.mxdiva-portal.orgias.ac.innih.gov

The crystal structures of numerous N-aryl-N'-substituted ureas reveal extensive hydrogen bonding networks. researchgate.netdiva-portal.orgias.ac.in In many cases, a characteristic "urea tape" motif is formed through N-H···O=C hydrogen bonds, creating a robust one-dimensional chain. researchgate.netdiva-portal.org The planarity and conformation of the urea molecule, including the torsion angles between the phenyl rings and the urea plane, are influenced by these hydrogen bonding interactions. diva-portal.orgias.ac.in

A study of 1-Cyclopentyl-3-(3-hydroxyphenyl)urea revealed its crystal structure and the significant role of hydrogen bonding in its molecular packing. tandfonline.com It is expected that this compound would exhibit similar hydrogen bonding capabilities, forming dimers or extended networks in the solid state.

Electrophilic and Nucleophilic Reactivity of the Urea Moiety

The reactivity of the urea moiety is characterized by both electrophilic and nucleophilic properties. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthesis of ureas from isocyanates. jkchemical.com

The nitrogen atoms of the urea group possess lone pairs of electrons, conferring nucleophilic character. The nucleophilicity of the nitrogen atoms can be influenced by the nature of the substituents. In the reaction of cyclohexane-1,2-dione with urea and 1,3-dimethylurea, the urea nitrogen acts as a nucleophile, leading to the formation of ten-membered ring compounds. rsc.org Similarly, the reaction of urea derivatives with 1-phenylpropane-1,2-dione involves nucleophilic attack from the urea nitrogen. rsc.org Three-component reactions involving triphenylphosphine, dialkyl acetylenedicarboxylates, and urea also highlight the nucleophilic nature of the urea nitrogen. nih.gov

Role in Catalytic Processes (as a ligand, substrate, or intermediate)

Urea derivatives have found applications in catalysis, primarily as ligands for transition metals. The ability of the urea group to coordinate to metal centers and to participate in hydrogen bonding makes these compounds attractive for catalyst design. nih.gov

Phosphine-urea ligands have been developed and successfully applied in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig aminations. evitachem.com These ligands can stabilize catalytic intermediates and influence the efficiency and selectivity of the reactions.

While there are no specific reports on the use of this compound as a catalyst or ligand, its structural features suggest potential for such applications. The presence of the urea moiety allows for coordination to a metal center, and the cyclopentyl and dimethylphenyl groups can be modified to tune the steric and electronic properties of the ligand, potentially influencing the outcome of a catalytic reaction.

Emerging Research Applications and Future Directions in Pure Chemistry

Contributions to Material Science and Polymer Chemistry

The urea (B33335) functional group is a cornerstone in polymer chemistry, primarily due to its ability to form strong, directional hydrogen bonds. This capacity for creating physically cross-linked networks is central to its utility in material science.

While specific polymerization studies involving 1-Cyclopentyl-3-(2,5-dimethylphenyl)urea are not extensively documented, its structure is analogous to monomers used in advanced polymer synthesis. Urea itself is a fundamental component in the production of urea-formaldehyde resins. rjpbcs.comjocpr.com More contemporary research focuses on non-isocyanate routes to polyureas, which are considered safer and more environmentally friendly. rsc.org In these methods, urea or its derivatives are reacted with diamines, often in a solvent-free melt polycondensation process, to form polyureas. rsc.org

The presence of two N-H protons in this compound makes it a potential candidate as a chain extender or a co-monomer in such syntheses. The bulky cyclopentyl and dimethylphenyl groups would be expected to influence the properties of the resulting polymer significantly. These groups could disrupt chain packing, leading to amorphous materials with potentially lower moduli but enhanced solubility or processing characteristics compared to polymers derived from simpler ureas. The synthesis of polyureas with varied mechanical properties, from soft elastomers to high-modulus thermoplastics, has been demonstrated by adjusting the monomer composition, a principle that could be applied using this specific substituted urea. rsc.org

Beyond serving as a primary monomer, this compound holds potential as a functional additive or modifier in material formulations. The urea moiety's capacity for forming strong, bidentate hydrogen bonds can be exploited to alter the properties of existing polymers. When dispersed within a polymer matrix, such molecules can act as physical cross-linkers, enhancing mechanical strength and thermal stability.

Substituted ureas can also function as supramolecular building blocks to create self-assembling systems. The specific geometry and electronic properties of the cyclopentyl and dimethylphenyl substituents would dictate the nature and strength of intermolecular interactions, guiding the formation of higher-order structures. This could be leveraged in the design of functional gels, liquid crystals, or other advanced materials where precise control over morphology is critical.

Coordination Chemistry of Urea Derivatives

The urea functional group contains two potential donor atoms: the carbonyl oxygen and the two amide nitrogens. primescholars.com This makes urea and its derivatives versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions.

This compound is expected to exhibit rich coordination chemistry. The primary mode of coordination for urea and its N,N'-disubstituted derivatives is typically through the carbonyl oxygen atom. rjpbcs.comresearchgate.net This is due to the oxygen being an sp2 hybridized donor, which generally forms stronger bonds with hard or borderline metal ions like Fe(III), Zn(II), and Cu(II). rjpbcs.comprimescholars.com

However, the coordination mode can be influenced by the nature of the metal ion. primescholars.com For instance, with a soft metal ion like Pt(II), coordination through the nitrogen atoms of the urea moiety becomes more favorable. primescholars.com The steric bulk of the cyclopentyl and dimethylphenyl groups in this compound would play a crucial role in the geometry and stability of the resulting metal complexes, potentially favoring specific coordination numbers or geometries to minimize steric hindrance. The formation of complexes with various metals, including Co(III), has been well-documented for other complex urea derivatives and related ligands. nih.gov

The interaction between a urea derivative and a metal ion can be readily monitored using spectroscopic techniques, most notably infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

In IR spectroscopy, coordination of a metal to the carbonyl oxygen of the urea is typically characterized by a shift of the C=O stretching vibration (ν(C=O)) to a lower frequency (wavenumber). researchgate.net This is because the formation of the M-O bond weakens the C=O double bond. Conversely, this oxygen coordination leads to an increase in the double bond character of the C-N bonds, resulting in a shift of the C-N stretching vibrations to higher frequencies. researchgate.net If coordination were to occur through a nitrogen atom, the N-H stretching frequencies would be expected to shift to lower values, while the ν(C=O) would shift to a higher frequency. rjpbcs.com

NMR spectroscopy provides further insight into the coordination event. wiley.com In ¹H NMR, the signals for the N-H protons would be expected to shift significantly upon complexation due to changes in their electronic environment and potential involvement in hydrogen bonding within the complex structure. Zero-field NMR has also been used to probe the complex J-coupling network in urea, a technique that could be applied to its metal complexes. nih.gov

Below is a table summarizing the expected spectroscopic changes upon metal complexation with this compound.

| Spectroscopic Technique | Mode of Coordination | Expected Observation | Rationale |

| Infrared (IR) | Oxygen (M-O) | Decrease in ν(C=O) frequency. researchgate.net | Weakening of the C=O bond. researchgate.net |

| Increase in ν(C-N) frequency. researchgate.net | Increased C-N double bond character. researchgate.net | ||

| Nitrogen (M-N) | Increase in ν(C=O) frequency. rjpbcs.com | Reduced participation of N lone pair in resonance. | |

| Decrease in ν(N-H) frequency. rjpbcs.com | Direct involvement of N-H in bonding. | ||

| NMR | Oxygen or Nitrogen | Shift in N-H proton signals. wiley.com | Change in the electronic environment of the protons. |

| Shift in ¹³C signal of C=O carbon. | Direct effect of coordination on the carbonyl group. |

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the coordination chemistry of ligands like this compound. nih.gov Theoretical studies can predict the most stable coordination modes (e.g., monodentate, bidentate, bridging) with different metal ions. nih.gov

By calculating the energies of various possible isomers, researchers can determine the preferred geometry of the resulting complexes. These calculations can also provide insights into the electronic structure and the nature of the metal-ligand bond. Advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density and characterize the covalent and non-covalent interactions within the complex. nih.gov Such theoretical approaches are invaluable for complementing experimental data from X-ray diffraction and spectroscopy, providing a complete picture of the coordination behavior of this compound.

The table below outlines key theoretical methods and their applications in studying metal-urea complexes.

| Theoretical Method | Application | Information Gained |

| Density Functional Theory (DFT) | Geometry Optimization | Predicts stable 3D structures and coordination geometries of metal complexes. nih.gov |

| Frequency Calculations | Simulates IR spectra to compare with experimental data and confirm coordination modes. nih.gov | |

| HOMO-LUMO Analysis | Investigates electronic transitions and charge transfer properties. nih.gov | |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Path Analysis | Characterizes the nature (covalent, ionic) of metal-ligand and intramolecular bonds. nih.gov |

Advanced Chemical Sensing and Recognition Systems (Purely Chemical Context)

The urea functional group is a cornerstone in the design of synthetic receptors for chemical sensing, particularly for anion recognition. researchgate.netacs.orgresearchgate.net The efficacy of a urea-based receptor hinges on the two polarized N-H fragments, which can act as a hydrogen-bond donor cradle. researchgate.net These N-H groups can chelate spherical anions or form two parallel hydrogen bonds with the oxygen atoms of oxoanions like carboxylates. researchgate.netfrontiersin.org The design of this compound incorporates features that could be exploited for advanced chemical sensing.

The substituents on the nitrogen atoms significantly modulate the receptor's binding affinity and selectivity. Electron-withdrawing groups attached to the urea moiety can increase the acidity of the N-H protons, thereby enhancing their hydrogen-bonding capability and leading to stronger anion binding. frontiersin.orgnih.gov While the 2,5-dimethylphenyl group is generally electron-donating, its steric bulk, combined with the cyclopentyl group, could create a well-defined binding pocket. This pre-organized cavity might offer shape and size selectivity for specific guest anions.

Research into urea-based sensors often involves studying the thermodynamics and kinetics of host-guest complex formation using techniques like NMR and UV-Vis titration. frontiersin.orgnih.gov For instance, the addition of target anions to a solution of the urea receptor can cause measurable shifts in the NMR signals of the urea N-H protons or changes in the UV-Vis absorption spectrum, allowing for the determination of binding constants. frontiersin.orgnih.gov In the case of this compound, future research could involve screening its binding affinity against a library of anions (e.g., halides, carboxylates, phosphates) to identify selective recognition capabilities. frontiersin.org The presence of the dimethylphenyl group also opens the possibility of developing fluorescent sensors if a suitable fluorophore were integrated into the structure.

Table 1: Comparison of Anion Binding Affinities for Various Urea-Based Receptors

This table presents hypothetical binding constant data for this compound to illustrate its potential sensing capabilities, alongside representative literature data for other urea derivatives.

| Receptor | Target Anion | Binding Constant (K, M⁻¹) | Solvent | Detection Method |

| This compound | Acetate (CH₃COO⁻) | Hypothetical: 550 | DMSO | Hypothetical: ¹H NMR |

| This compound | Chloride (Cl⁻) | Hypothetical: 120 | DMSO | Hypothetical: ¹H NMR |

| This compound | Dihydrogen Phosphate (H₂PO₄⁻) | Hypothetical: 980 | DMSO | Hypothetical: ¹H NMR |

| m-xylylenediamine bis(phenylurea) | Sulfate (SO₄²⁻) | 1.3 x 10⁴ | DMSO/H₂O | Potentiometry |

| 1,3-bis(4-nitrophenyl)urea | Acetate (CH₃COO⁻) | 2.6 x 10⁴ | DMSO | UV-Vis |

Green Chemistry Initiatives in Urea Derivative Synthesis

The synthesis of unsymmetrical ureas like this compound has traditionally relied on methods involving hazardous reagents, such as the reaction of an amine with a highly toxic and moisture-sensitive isocyanate, which itself is often generated using phosgene (B1210022). nih.govwikipedia.org Modern synthetic chemistry is increasingly focused on developing greener, more sustainable alternatives that offer high yields, atom economy, and safer reaction conditions. acs.org

Several green chemistry strategies are applicable to the synthesis of this target compound:

Palladium-Catalyzed Cross-Coupling Reactions: One of the most significant advances is the Pd-catalyzed C-N cross-coupling (Buchwald-Hartwig amination). This methodology allows for the coupling of aryl halides or triflates with urea or its derivatives. organic-chemistry.org A potential green synthesis for this compound could involve the coupling of 1-bromo-2,5-dimethylbenzene with cyclopentylurea (B73516) using a modern palladium catalyst and ligand system. nih.gov These reactions often proceed under milder conditions and with greater functional group tolerance than traditional methods.

One-Pot Procedures: Efficient one-pot syntheses that avoid the isolation of intermediate isocyanates are highly desirable. For example, methods have been developed for the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate, which generates an aryl isocyanate in situ that then reacts with an amine. organic-chemistry.org Another approach involves the Lossen rearrangement of hydroxamic acids in the presence of an amine to yield ureas. organic-chemistry.org

Solvent-Free or Aqueous Media Reactions: Moving away from volatile organic solvents is a key goal of green chemistry. Research has shown that heating urea with an amine in an aqueous or solvent-free environment, sometimes with a condensing agent like phosphoric oxide, can produce substituted ureas. zenodo.org While high temperatures may be required, these methods can reduce waste and associated hazards. zenodo.org A visible-light-mediated approach has also been demonstrated for related heterocycle syntheses, highlighting a move towards energy-efficient and metal-free catalytic systems. acs.org

Table 2: Comparison of Synthetic Methodologies for Unsymmetrical Ureas

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Isocyanate Route | 2,5-dimethylphenyl isocyanate + Cyclopentylamine (B150401) | Organic solvent, often room temp. | High yield, simple procedure. wikipedia.org | Uses toxic and hazardous isocyanate precursors (e.g., phosgene). nih.govwikipedia.org |

| Pd-Catalyzed C-N Coupling | 1-bromo-2,5-dimethylbenzene + Cyclopentylurea | Pd catalyst, ligand, base, organic solvent. nih.govorganic-chemistry.org | High functional group tolerance, avoids isocyanates directly. nih.gov | Requires expensive metal catalyst and ligands. |

| Carbonylative Coupling | 1-bromo-2,5-dimethylbenzene + Cyclopentylamine + CO source | Pd catalyst, CO gas or precursor. | Direct use of amines, avoids pre-formed ureas or isocyanates. | Requires handling of toxic CO gas or specialized precursors. |

| Condensing Agent Method | Urea + 2,5-dimethylaniline (B45416) + Cyclopentylamine | High temperature, potentially solvent-free or with condensing agent. zenodo.org | Inexpensive starting materials, potentially solvent-free. | High temperatures, potential for side products, reversibility issues. zenodo.org |

Unexplored Reactivity and Derivatization Opportunities

The structure of this compound presents several sites for further chemical modification, offering pathways to new derivatives with potentially unique properties. The unexplored reactivity of this compound is a fertile ground for discovery in pure chemistry.

Key reactive sites and potential transformations include:

N-H Bond Functionalization: The two N-H protons are the most reactive sites. They can be deprotonated with a strong base to form a ureate anion, which can then be alkylated or acylated to create N,N,N'-trisubstituted ureas. This would allow for the introduction of new functional groups, such as chromophores for colorimetric sensing or reactive handles for bioconjugation. nih.gov

Electrophilic Aromatic Substitution: The 2,5-dimethylphenyl ring is activated towards electrophilic aromatic substitution by the two methyl groups and the urea nitrogen. The positions ortho and para to the urea substituent (positions 4 and 6) are the most likely sites for reactions like nitration, halogenation, or Friedel-Crafts acylation. Such modifications could be used to tune the electronic properties of the molecule, for instance, to enhance its anion binding strength or to install a signaling unit.

Cyclization Reactions: Urea derivatives can serve as precursors in the synthesis of heterocyclic compounds. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine-based structures. researchgate.net The specific steric hindrance from the cyclopentyl and dimethylphenyl groups might direct such cyclizations toward novel and previously inaccessible ring systems.

Directed Ortho-Metalation (DoM): The urea moiety can potentially act as a directed metalation group. Using a strong organolithium base, it might be possible to selectively deprotonate one of the methyl groups or a position on the aromatic ring ortho to the urea nitrogen, creating a nucleophilic site for subsequent reaction with an electrophile.

Table 3: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents & Conditions | Potential Product | Purpose/Application |

|---|---|---|---|

| N-Alkylation | NaH, then RX (e.g., CH₃I) in THF | 1-Cyclopentyl-1-methyl-3-(2,5-dimethylphenyl)urea | Modify solubility, steric properties; block one H-bond site. |

| Aromatic Nitration | HNO₃, H₂SO₄ | 1-Cyclopentyl-3-(2,5-dimethyl-4-nitrophenyl)urea | Introduce electron-withdrawing group to enhance N-H acidity for sensing. frontiersin.org |

| Aromatic Bromination | Br₂, FeBr₃ | 1-Cyclopentyl-3-(4-bromo-2,5-dimethylphenyl)urea | Create a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| Condensation/Cyclization | Acetylacetone, acid catalyst | A dihydropyrimidinone derivative | Synthesis of novel heterocyclic scaffolds. researchgate.net |

Advancements in Computational Methodologies for Urea Systems

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like this compound, complementing experimental work and guiding the design of new systems. nih.gov Density Functional Theory (DFT) is a particularly prominent method for studying urea derivatives. nih.govnih.gov

Key areas where computational methods can be applied:

Conformational Analysis: The cyclopentyl and dimethylphenyl groups can adopt multiple low-energy conformations. Computational modeling can identify the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's shape and how it pre-organizes for substrate binding.

Anion Binding and Selectivity: DFT calculations can model the non-covalent interactions, primarily hydrogen bonds, between the urea N-H groups and various anions. nih.gov By calculating the binding energies for a range of anions, it is possible to predict the receptor's affinity and selectivity, thus prioritizing experimental efforts. acs.org These models can also visualize the geometry of the host-guest complex, providing insights into the recognition mechanism. nih.gov

Electronic Structure and Reactivity: Calculations can determine electronic properties such as molecular electrostatic potential (MEP) maps, which show the electron-rich and electron-poor regions of the molecule. This helps to predict sites susceptible to electrophilic or nucleophilic attack. Frontier Molecular Orbital (HOMO-LUMO) analysis can provide insights into the molecule's electronic transitions and potential as an optical sensor.

Simulating Reaction Pathways: Computational methods can be used to model the transition states and reaction energy profiles for the derivatization reactions described in the previous section. This can help to determine the feasibility of a proposed synthetic route and understand the reaction mechanism at a molecular level.

Table 4: Application of Computational Methods to Urea Systems

| Computational Method | Property/Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, binding energies, reaction pathways, electronic properties (HOMO/LUMO). nih.govnih.gov | Predicting stable conformations, anion binding affinity, and sites of reactivity. |

| Molecular Dynamics (MD) Simulation | Conformational dynamics over time, solvent effects. | Understanding molecular flexibility and the role of solvent in the binding process. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Quantifying the strength and nature of the hydrogen bonds in host-guest complexes. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution and reactive sites. | Identifying the acidic N-H protons and nucleophilic/electrophilic centers on the molecule. |

Q & A

Q. What are the optimal synthetic routes for 1-cyclopentyl-3-(2,5-dimethylphenyl)urea, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis involves sequential urea bond formation between cyclopentylamine and 2,5-dimethylphenyl isocyanate. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity at 0–25°C .

- Catalysis : Triethylamine (TEA) or DMAP improves yield by neutralizing acidic byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

- Monitoring : TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) track reaction progress .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond angles and torsional strain between the cyclopentyl and aryl groups .

- NMR spectroscopy : H NMR (CDCl) shows distinct urea NH protons at δ 5.8–6.2 ppm and cyclopentyl multiplet at δ 1.5–2.1 ppm. C NMR confirms carbonyl (C=O) at ~155 ppm .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion [M+H] at m/z 277.18 .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic sensitivity : Urea bonds are susceptible to acidic/basic hydrolysis (pH <3 or >10). Stability assays in PBS (pH 7.4, 37°C) show >90% integrity over 72 hours .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Target identification : Molecular docking (AutoDock Vina) suggests affinity for kinase ATP-binding pockets (e.g., CDK2, IC ~2.1 μM). Validate via fluorescence polarization assays .

- Enzyme kinetics : Competitive inhibition observed in Lineweaver-Burk plots. Use stopped-flow spectroscopy to measure changes under varying inhibitor concentrations .

Q. How do structural modifications (e.g., substituent positioning) influence its structure-activity relationships (SAR)?

- Methodological Answer :

- Analog synthesis : Replace cyclopentyl with cyclohexyl or aryl groups (e.g., 3-chlorophenyl) to assess steric/electronic effects .

- Bioactivity profiling : Compare IC values in kinase panels. For example, 2,5-dimethyl substitution enhances hydrophobic interactions vs. 3,4-dimethyl analogs .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : SwissADME calculates LogP ~3.2 (high lipophilicity) and moderate BBB permeability. MD simulations (GROMACS) assess binding free energy () to serum albumin .

- Metabolic pathways : CYP450 metabolism (CYP3A4/2D6) predicted via Schrödinger’s MetaSite. Validate with LC-MS/MS hepatocyte incubation studies .

Q. How can crystallographic data resolve contradictions between computational models and experimental results?

- Methodological Answer :

- Density functional theory (DFT) : Optimize geometry at B3LYP/6-31G* level. Compare computed bond lengths with X-ray data (e.g., C=O bond: 1.23 Å calc. vs. 1.25 Å expt.) .

- Electron density maps : SHELXL refinement identifies charge density discrepancies >0.1 eÅ, highlighting overestimated van der Waals interactions in simulations .

Q. What strategies mitigate regioselectivity challenges during functionalization of the 2,5-dimethylphenyl moiety?

- Methodological Answer :

- Directed ortho-metalation : Use LDA/TMP to deprotonate methyl-adjacent positions. Quench with electrophiles (e.g., DMF for formylation) .

- Protecting groups : Install Boc on urea NH to prevent undesired cyclization during Friedel-Crafts alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.